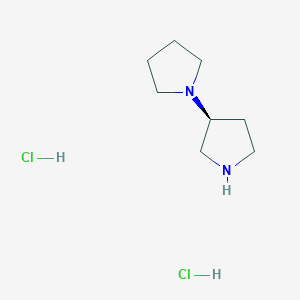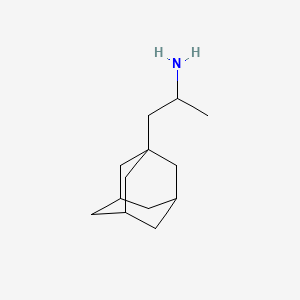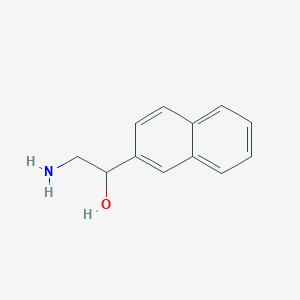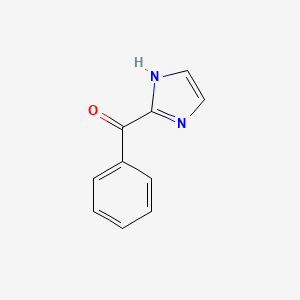![molecular formula C13H9N B3021647 [1,1'-联苯]-3-腈 CAS No. 24973-50-0](/img/structure/B3021647.png)
[1,1'-联苯]-3-腈
描述
Biphenyl, also known as diphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It is notable as a starting material for the production of polychlorinated biphenyls (PCBs), which were once widely used as dielectric fluids and heat transfer agents .
Synthesis Analysis
Biphenyl can be isolated from coal tar; in the United States, it is manufactured on a large scale by the thermal dehydrogenation of benzene . Biphenyl is slightly less reactive chemically than benzene .Molecular Structure Analysis
The biphenyl molecule consists of two connected phenyl rings .Chemical Reactions Analysis
The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . It is insoluble in water, but soluble in typical organic solvents .科学研究应用
Fluorescent Probe for Hypochlorite Detection
3-Cyanobiphenyl has been used in the design and synthesis of a novel fluorescent probe for the detection of hypochlorite . Hypochlorite is an important biological reactive oxygen species that plays a pivotal role in various life activities. Excessive presence in the human body or excessive intake in life causes a series of diseases. The probe based on 3-Cyanobiphenyl exhibits excellent detection performance for hypochlorite with a low detection limit .
Imaging Monitoring of Hypochlorite in Biological Systems
The fluorescent probe based on 3-Cyanobiphenyl has been applied in biological systems for the imaging monitoring of hypochlorite in MCF-7, L929 cells, and zebrafish . The introduction of hypochlorite induces the probe’s fluorescence to turn on, changing the fluorescence color from colorless to green .
Determination of Hypochlorite Level in Water Samples
The fluorescent probe based on 3-Cyanobiphenyl has also been used for the accurate determination of the hypochlorite level in real water samples with high sensitivity and good recoveries . This application is significant for studying some pathological processes and whether the environmental water body meets the standard .
Liquid Crystal Display Devices
3-Cyanobiphenyl has been used in the creation of liquid crystal composites with gold nanoparticles . These composites have lower switching voltages and times compared to pure nematics, and they have a broader operational thermal range, making them good candidates for application in liquid crystal display devices .
作用机制
Target of Action
The primary target of 3-Cyanobiphenyl, also known as [1,1’-Biphenyl]-3-carbonitrile, is Stromelysin-1 , a human protein . Stromelysin-1 is an enzyme that can degrade various components of the extracellular matrix, including fibronectin, laminin, gelatins of type I, III, IV, and V; collagens III, IV, X, and IX, and cartilage proteoglycans .
Mode of Action
It is known that stromelysin-1 plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
Given its interaction with stromelysin-1, it is likely involved in the regulation of extracellular matrix degradation .
Result of Action
The result of 3-Cyanobiphenyl’s action on Stromelysin-1 could potentially influence the degradation of the extracellular matrix. This could have implications in various physiological and disease processes where Stromelysin-1 is involved .
安全和危害
属性
IUPAC Name |
3-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJILPZUNKNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951445 | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3-carbonitrile | |
CAS RN |
28804-96-8 | |
| Record name | (1,1'-Biphenyl)carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: [1,1'-Biphenyl]-3-carbonitrile, also known as 3-Cyanobiphenyl, is an organic compound with the molecular formula C13H9N and a molecular weight of 179.22 g/mol. While specific spectroscopic data is not provided in the provided research, its structure consists of a biphenyl group (two phenyl rings linked by a single bond) with a cyano group (-C≡N) attached to the third carbon of one of the phenyl rings.
A: [1,1'-Biphenyl]-3-carbonitrile can be modified to serve as a bifunctional ETL in red InP-based QLEDs []. Specifically, the derivative CNT2T (3',3'',3'''-(1,3,5-triazine-2,4,6-triyl)tris(([1,1'-biphenyl]-3-carbonitrile))) demonstrates effective electron transport with a mobility of 6 × 10-4 cm2 V-1 s-1 due to its triazine electron-withdrawing unit []. Additionally, its star-shaped structure and multiple cyano groups enable the effective passivation of ZnS surfaces, leading to enhanced performance and stability in red InP QLEDs [].
A: Traditional ZnO/ZnMgO ETLs in red InP QLEDs suffer from high defect densities and can lead to performance degradation due to trap migration []. CNT2T, by passivating Zn2+ traps and preventing vacancy migration, allows for the fabrication of red InP LEDs with improved external quantum efficiency (EQE) reaching 15% and luminance exceeding 12,000 cd m-2 [].
A: While [1,1'-Biphenyl]-3-carbonitrile itself is not directly used, a derivative, (E)-styryl acetate, acts as a carbanion nucleophile source in a ring transformation reaction with 2H-pyranones []. This ultrasound-assisted methodology provides a metal-free approach for synthesizing functionalized 1,2-teraryls under mild reaction conditions and with broad functional group tolerance [].
A: Single-crystal X-ray diffraction analysis of a synthesized 1,2-teraryl containing a [1,1'-biphenyl]-3-carbonitrile moiety revealed a monoclinic crystal system with a P21 space group and twisted aryl rings []. Further studies on related compounds like 4-Heptyl-4′-cyanobiphenyl (7CB4) showed distinct packing arrangements influenced by intermolecular interactions and variations in the terminal molecular structure []. This highlights the impact of structural modifications on the physical properties of these compounds.
A: Yes, research has investigated the cubic phase behavior of compounds like 4ʹ-n-hexadecyloxy-3ʹ-cyanobiphenyl-4-carboxylic acid (ACBC-16) using infrared spectroscopy and X-ray diffraction [, , , ]. These studies provide insights into the influence of factors such as hydrogen bonding, steric effects of substituents, and the length of the alkoxy chain on the formation and characteristics of the cubic phase in these materials [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



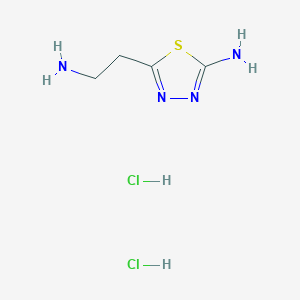

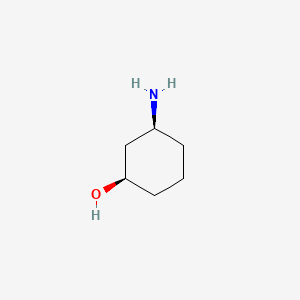
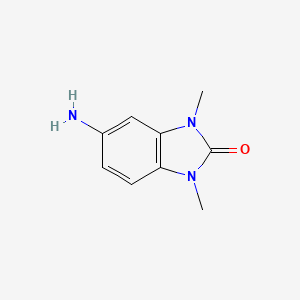
![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide](/img/structure/B3021573.png)
